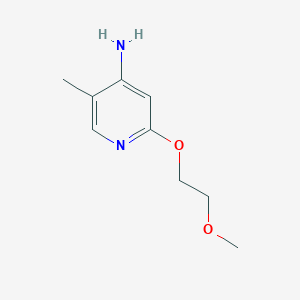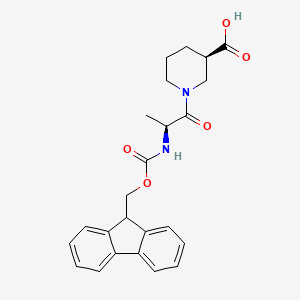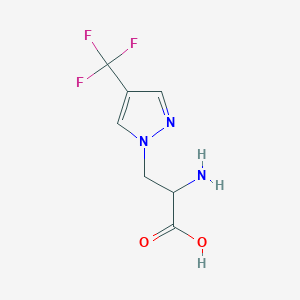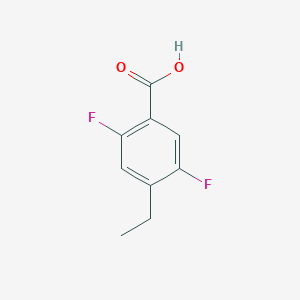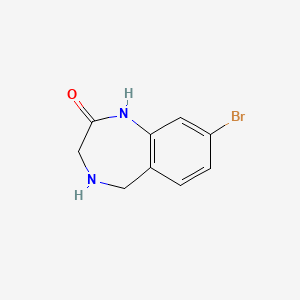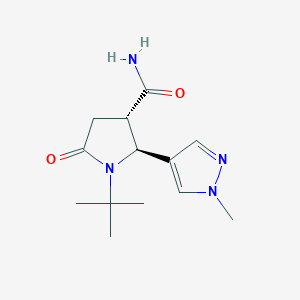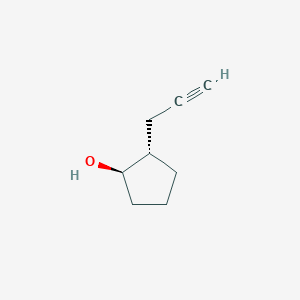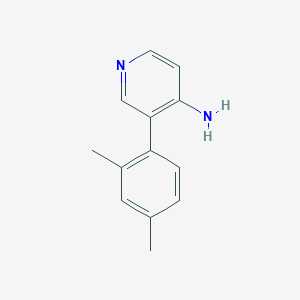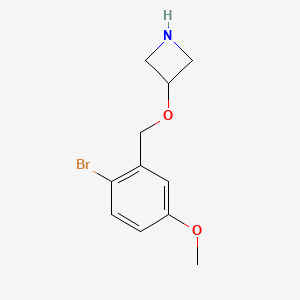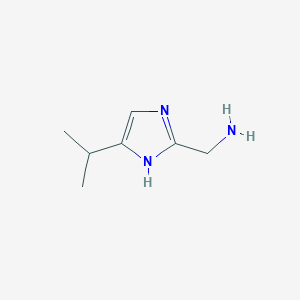
(4-Isopropyl-1H-imidazol-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Isopropyl-1H-imidazol-2-YL)methanamine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isopropyl group at the fourth position and a methanamine group at the second position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-1H-imidazol-2-YL)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-acetyladamantane.
Reaction Steps: The process involves multiple steps, including the formation of intermediate compounds. Each step proceeds under specific reaction conditions, such as controlled temperature and the use of catalysts.
Yield: The overall yield across the multiple steps can vary, but it is generally moderate to excellent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to maximize yield and purity while minimizing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Isopropyl-1H-imidazol-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Wissenschaftliche Forschungsanwendungen
(4-Isopropyl-1H-imidazol-2-YL)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Isopropyl-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a donor ligand to metal atoms, forming coordination complexes. These complexes can then participate in various biochemical processes, influencing the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol: This compound has a similar imidazole structure but with different substituents, leading to distinct chemical properties and applications.
1-(1-Isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride: This is a salt form of the compound, which may have different solubility and stability characteristics.
Uniqueness
(4-Isopropyl-1H-imidazol-2-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its ability to form coordination complexes with metal ions makes it valuable in various research fields.
Eigenschaften
CAS-Nummer |
944898-09-3 |
|---|---|
Molekularformel |
C7H13N3 |
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
(5-propan-2-yl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C7H13N3/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3,8H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
QEGOOMXWHGVBJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=C(N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


